N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide
Description
N1-(2-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide is a symmetric oxalamide derivative featuring two methoxy-substituted aromatic groups. Its structure comprises an oxalamide core (-NHC(O)C(O)NH-) flanked by a 2-methoxyphenethyl group on the N1 position and a 2-methoxyphenyl group on the N2 position.
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-9-5-3-7-13(15)11-12-19-17(21)18(22)20-14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDAXJPUGFFFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 2-methoxyphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The methoxy groups and the oxalamide linkage play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)Oxalamide (Compound 17)
- Structure : Differs by a 4-methoxyphenethyl group at N1 instead of 2-methoxyphenethyl.
- Synthesis : Yield of 35%, lower than some halogenated analogs, suggesting steric or electronic effects of para-substitution may hinder reactivity .
- Applications: Not explicitly stated, but similar compounds target cytochrome P450 enzymes or HIV entry inhibition .
N1-(4-Chlorophenyl)-N2-(2-Methoxyphenethyl)Oxalamide (Compound 70)
- Structure : Replaces the N1 2-methoxyphenyl with a 4-chlorophenyl group.
- Synthesis : Higher yield (72%), attributed to the electron-withdrawing chloro group enhancing reactivity during coupling .
- Biological Relevance : Chlorophenyl derivatives are common in antiviral research, as seen in ’s HIV entry inhibitors (e.g., compound 13, 36% yield) .
N1-(3-Ethoxyphenyl)-N2-(4-Methoxyphenethyl)Oxalamide (Compound 21)
Functional Group Modifications
Thiazolyl-Containing Analogs (Compounds 13–15)
- Structure : Incorporate heterocyclic thiazole rings (e.g., compound 13: 5-(2-hydroxyethyl)-4-methylthiazol-2-yl).
- Synthesis : Lower yields (36–53%) due to increased complexity and stereoisomer formation .
- Applications : Explicitly tested as HIV entry inhibitors, highlighting how heterocycles enhance target specificity but complicate synthesis .
Flavoring Agents (S336, S5456)
- Structure : Include pyridin-2-yl ethyl and dimethoxybenzyl groups (e.g., S336: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide).
- Applications : Approved as umami flavor enhancers, demonstrating the oxalamide scaffold’s adaptability beyond pharmaceuticals .
Polymer Hybrids (OXA1, OXA2)
Data Tables
Table 2: Impact of Substituents on Yield and Function
| Substituent Type | Example Compound | Yield (%) | Functional Advantage |
|---|---|---|---|
| Methoxy (para) | Compound 17 | 35 | Moderate reactivity, steric hindrance |
| Chloro (para) | Compound 70 | 72 | Enhanced reactivity, electron withdrawal |
| Ethoxy (meta) | Compound 21 | 83 | Stabilized intermediates, high yield |
| Thiazolyl | Compound 13 | 36 | Target specificity, stereoisomer challenges |
| Hydroxyethyl | OXA1 | - | Polymer initiation, biodegradability |
Key Findings and Trends
Substituent Position Matters :
- Ortho vs. Para Methoxy : Ortho-substituted methoxy groups (as in the target compound) may reduce steric hindrance compared to para-substituted analogs (e.g., compound 17), though direct yield comparisons are lacking .
- Halogenation : Chlorophenyl groups (compound 70) improve yields and are prevalent in bioactive molecules, likely due to enhanced electronic effects .
Heterocycles vs. Aromatics :
- Thiazolyl-containing analogs exhibit lower yields (≤53%) but higher biological specificity, whereas simple aryl/alkyl oxalamides prioritize synthetic efficiency .
Diverse Applications :
- The oxalamide scaffold adapts to roles ranging from antiviral agents () to flavor enhancers (), influenced by substituent electronic and steric profiles.
Biological Activity
N1-(2-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C18H19N3O4, with a molecular weight of approximately 357.4 g/mol. Its structure comprises two methoxy-substituted phenyl groups linked by an oxalamide moiety, which is pivotal for its biological activity.
Target Receptors
This compound primarily targets:
- α1A/α1D-adrenoceptors
- 5-HT1A receptors
Mode of Action
This compound functions as a multi-target antagonist , modulating the activity of these receptors to exert various biological effects.
Biochemical Pathways
The interaction with α1A/α1D-adrenoceptors and 5-HT1A receptors leads to:
- Reduction in prostate contraction
- Inhibition of cell growth
These effects suggest potential applications in treating conditions like benign prostatic hyperplasia and other disorders influenced by adrenergic signaling.
In Vitro Studies
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in:
- Antiproliferative effects on prostate cancer cell lines
- Modulation of neurotransmitter release , impacting mood regulation
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiproliferative | Inhibits growth in prostate cancer cell lines | |
| Neurotransmitter Modulation | Affects serotonin and adrenergic signaling | |
| Receptor Antagonism | Binds to α1A/α1D and 5-HT1A receptors |
Synthetic Routes
The synthesis of this compound involves the reaction of 2-methoxyphenethylamine with 2-methoxyphenyl isocyanate under controlled conditions. Key steps include:
- Refluxing in a suitable solvent
- Purification through recrystallization or chromatography
Applications in Research
This compound serves as a valuable tool in various fields:
- Medicinal Chemistry : Investigated for its therapeutic potential against cancer and mood disorders.
- Biochemistry : Used as a probe to study receptor interactions and signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
